![molecular formula C25H32N2O5 B2491588 2-(3,4-dimethoxyphenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide CAS No. 921793-20-6](/img/structure/B2491588.png)
2-(3,4-dimethoxyphenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex organic compounds typically involves multi-step reactions, including condensation, cyclization, and functional group transformations. For instance, the synthesis of 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-(furan-2-yl)-1-phenyl-1H-pyrazol-5-yl) acetamide involves H-1-NMR, C-13-NMR, HRMS, and single-crystal X-ray diffraction, indicating the multifaceted approach needed for such molecules (Hu Jingqian et al., 2016).
Molecular Structure Analysis
Molecular structure determination is crucial for understanding compound properties and reactivity. Techniques such as X-ray diffraction and NMR spectroscopy are commonly employed. For example, the crystal structure analysis of a related compound showed specific intramolecular hydrogen bonding and intermolecular weak interactions, which are significant for the compound's stability and reactivity (Hu Jingqian et al., 2016).
Chemical Reactions and Properties
The reactivity of a compound is influenced by its functional groups and molecular structure. For example, carbodiimide condensation is a common synthetic route for the formation of amide bonds in compounds like N-(5-Aryl-1,3,4-Thiadiazol-2-yl)-2-(3-Oxo-1,2-Benzothiazol-2(3H)-yl)Acetamide Derivatives, highlighting the versatility of these molecules in forming complex structures (P. Yu et al., 2014).
Wissenschaftliche Forschungsanwendungen
Synthesis and Antitumor Activity
Several studies have focused on the synthesis of novel compounds with potential antitumor activity. For instance, new derivatives bearing different heterocyclic rings have been synthesized and evaluated for their antitumor efficacy in vitro against human tumor cell lines, demonstrating the importance of structural modifications for enhanced anticancer properties (Yurttaş, Tay, & Demirayak, 2015). Similarly, another study reported the synthesis and antitumor activity of 3-benzyl-substituted-4(3H)-quinazolinones, highlighting their broad-spectrum antitumor activity and potential as therapeutic agents (Al-Suwaidan et al., 2016).
Synthesis and Characterization
The synthesis and structural characterization of novel compounds are crucial steps in understanding their potential applications. Research has detailed the synthesis of complex polycyclic systems containing benzodiazepine and isoindolinone fragments, providing insights into the methodologies for creating new molecules with potential pharmaceutical applications (Ukhin et al., 2011). Another study focused on the synthesis, characterization, and docking studies of specific derivatives, emphasizing the role of computational modeling in predicting the biological activity of newly synthesized compounds (Talupur, Satheesh, & Chandrasekhar, 2021).
Potential Applications and Mechanisms
Research on novel synthetic compounds often investigates their potential applications, including antimicrobial and anti-inflammatory activities. For example, novel derivatives have been prepared and evaluated for their antimicrobial and anti-inflammatory properties, showcasing the diverse potential applications of synthetic chemistry in developing new therapeutic agents (Kendre, Landge, & Bhusare, 2015).
Eigenschaften
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O5/c1-16(2)14-27-19-13-18(8-10-20(19)32-15-25(3,4)24(27)29)26-23(28)12-17-7-9-21(30-5)22(11-17)31-6/h7-11,13,16H,12,14-15H2,1-6H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYYHSYDHQXOSHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=CC(=C2)NC(=O)CC3=CC(=C(C=C3)OC)OC)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.